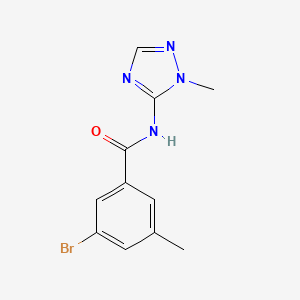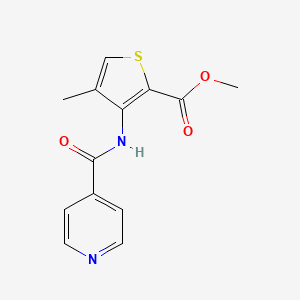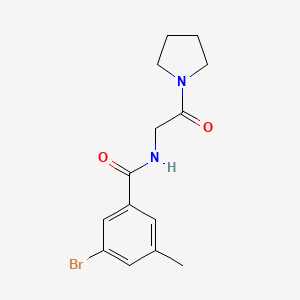![molecular formula C12H23N5S B7663018 1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine involves the modulation of various biochemical pathways. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine in lab experiments is its ability to selectively target certain biochemical pathways. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the study of 1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various diseases. Another direction is the study of its potential as a tool for the modulation of biochemical pathways in various biological systems.
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential applications in the development of new therapeutic agents. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-thiol with 1-bromo-3-chloropropane, followed by the reaction with 4-methylpiperazine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine has been used in various scientific research studies. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5S/c1-3-11-13-12(15-14-11)18-10-4-5-17-8-6-16(2)7-9-17/h3-10H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMWCYZSQICKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)

![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)

![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)


![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)

![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)

